

# Application Notes and Protocols: N-Formylpiperidine in the Synthesis of Bioactive Molecules

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## Compound of Interest

Compound Name: **N-Formylpiperidine**

Cat. No.: **B045042**

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## Introduction

**N-Formylpiperidine** is a versatile and efficient reagent in organic synthesis, primarily utilized as a formylating agent and a building block in the construction of complex bioactive molecules. Its application spans various therapeutic areas, including the development of anticancer, antiviral, and central nervous system (CNS)-active agents. This document provides detailed application notes, experimental protocols, and quantitative data for the use of **N-Formylpiperidine** in the synthesis of such molecules, with a focus on its role in Vilsmeier-Haack reactions and as a precursor for piperidine-containing pharmacophores.

## Key Applications of N-Formylpiperidine

**N-Formylpiperidine** serves as a milder and more controlled alternative to other formylating agents, often leading to higher yields and fewer side reactions.<sup>[1]</sup> Its utility is particularly notable in the following areas:

- Vilsmeier-Haack Type Reactions: **N-Formylpiperidine**, in combination with an activating agent like phosphorus oxychloride (POCl<sub>3</sub>), generates the Vilsmeier reagent, which is a powerful tool for the formylation of aromatic and heteroaromatic systems.<sup>[1]</sup>

- Synthesis of Piperidine-Based APIs: The piperidine moiety is a common scaffold in many active pharmaceutical ingredients (APIs). **N-Formylpiperidine** can act as a key intermediate in the synthesis of complex piperidine-containing molecules.[1]
- Anticancer Agents: Piperidine derivatives have shown significant potential as anticancer agents. **N-Formylpiperidine** can be a precursor in the synthesis of compounds targeting various cancer cell lines.
- Antiviral Compounds: The piperidine scaffold is also present in molecules with antiviral activity. **N-Formylpiperidine** can be employed in the synthesis of novel antiviral agents.[2][3]
- PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs. Piperidine-based benzamide derivatives have been designed and synthesized as potent PARP-1 inhibitors.[4]

## Data Presentation: In Vitro Biological Activity

The following table summarizes the in vitro biological activity of representative bioactive molecules synthesized using piperidine-based strategies.

Compound Class	Target/Assay	Cell Line/Enzyme	Measurement	Value	Reference
Piperidine-based Benzamide Derivative (6a)	Antiproliferative	MDA-MB-436	IC <sub>50</sub>	8.56 ± 1.07 μM	[4]
Piperidine-based Benzamide Derivative (15d)	Antiproliferative	MDA-MB-436	IC <sub>50</sub>	6.99 ± 2.62 μM	[4]
Piperidine-based Benzamide Derivative (6a)	PARP-1 Inhibition	PARP-1 Enzyme	IC <sub>50</sub>	8.33 nM	[4]
Piperidine-based Benzamide Derivative (15d)	PARP-1 Inhibition	PARP-1 Enzyme	IC <sub>50</sub>	12.02 nM	[4]
Furfurylidene 4-piperidone Analog (2d)	Cytotoxicity (MTT assay)	Molt-4	-	Significant cytotoxicity	[5]
Furfurylidene 4-piperidone Analog (3d)	Cytotoxicity (MTT assay)	Molt-4	-	Significant cytotoxicity	[5]
Furfurylidene 4-piperidone Analog (2a)	Anticancer (in vivo)	Ehrlich ascites carcinoma	-	Significant activity	[5]

Furfurylidene 4-piperidone Analog (2d)	Anticancer (in vivo)	Ehrlich ascites carcinoma	-	Significant activity	[5]
Piperidine Derivative (1)	Antiproliferati ve	PC-3	GI <sub>50</sub>	6.3 µg·mL <sup>-1</sup>	[1]
Piperidine Derivative (25)	Antiproliferati ve	PC-3	GI <sub>50</sub>	6.4 µg·mL <sup>-1</sup>	[1]

## Experimental Protocols

### Vilsmeier-Haack Formylation of a 3H-Indole Derivative

This protocol describes the diformylation of the C-2 methyl group of a 2,3,3-trimethyl-3H-indole derivative to produce the corresponding aminomethylene malonaldehyde, a versatile synthetic intermediate.

#### Materials:

- **N-Formylpiperidine** (or N,N-Dimethylformamide, DMF)
- Phosphorus oxychloride (POCl<sub>3</sub>)
- 2,3,3-trimethyl-3H-indole derivative
- Ice bath
- Sodium hydroxide (NaOH) solution
- Standard laboratory glassware and stirring equipment

#### Procedure:

- Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool **N-Formylpiperidine** (or DMF) in an ice bath. To the cooled solvent, add phosphorus oxychloride (POCl<sub>3</sub>) dropwise with continuous stirring, ensuring the temperature is maintained below 5 °C.

- Addition of the 3H-Indole: Once the addition of  $\text{POCl}_3$  is complete, slowly add the 2,3,3-trimethyl-3H-indole derivative to the reaction mixture.
- Reaction: Remove the cooling bath and stir the reaction mixture at 75 °C for 6-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, pour the resulting solution into ice-cooled water.
- Neutralization and Precipitation: Make the aqueous solution alkaline by adding a sodium hydroxide (NaOH) solution until the pH reaches 8-9. This will cause the product to precipitate.
- Isolation and Purification: Collect the precipitate by filtration and dry it in the air. The crude product can be further purified by crystallization from a suitable solvent, such as ethanol.

## Representative Synthesis of a Piperidine-Based PARP-1 Inhibitor (Hypothetical Protocol based on literature)

This protocol outlines a potential synthetic route to a piperidine-based benzamide, a scaffold found in potent PARP-1 inhibitors. This is a representative procedure based on common organic synthesis techniques.

### Materials:

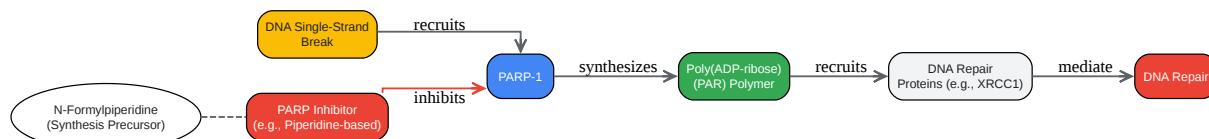
- 4-Formylbenzoic acid
- Piperidine
- Thionyl chloride ( $\text{SOCl}_2$ )
- A substituted aniline
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Standard laboratory glassware and stirring equipment

**Procedure:**

- Synthesis of 4-(piperidin-1-carbonyl)benzoic acid:
  - To a solution of 4-formylbenzoic acid in dichloromethane (DCM), add thionyl chloride ( $\text{SOCl}_2$ ) dropwise at 0 °C.
  - Stir the reaction mixture at room temperature for 2 hours.
  - Remove the solvent under reduced pressure.
  - Dissolve the resulting acid chloride in DCM and add a solution of piperidine and triethylamine (TEA) in DCM dropwise at 0 °C.
  - Stir the reaction at room temperature overnight.
  - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the intermediate aldehyde.
- Reductive Amination:
  - Dissolve the intermediate aldehyde and a substituted aniline in methanol.
  - Add sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) portion-wise and stir at room temperature for 24 hours.
  - Quench the reaction with water and extract with ethyl acetate.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired piperidine-based benzamide derivative.

## Visualizations

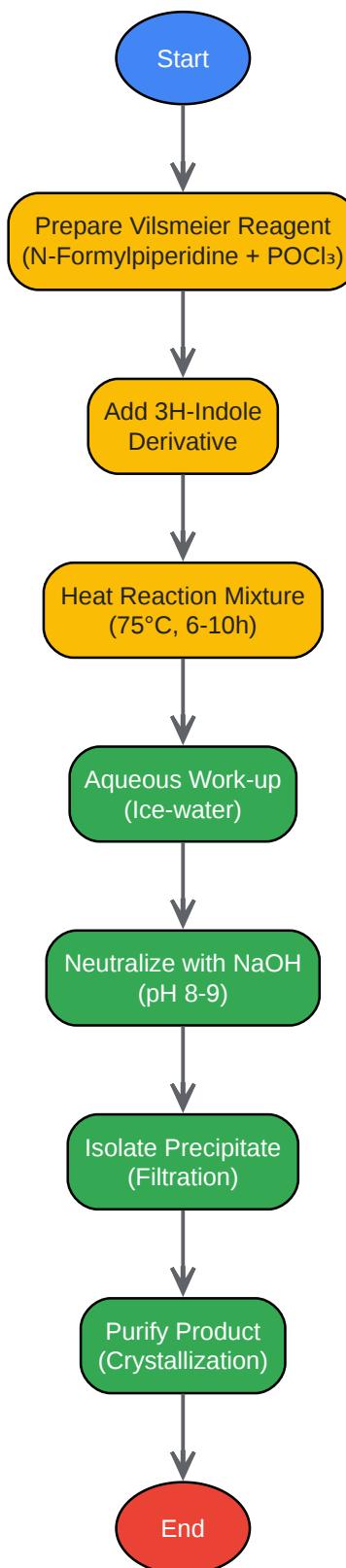
### Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair



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Caption: PARP-1 signaling in DNA repair and its inhibition.

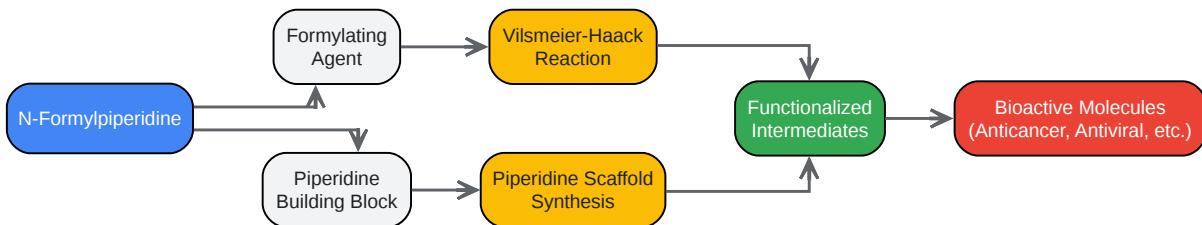
## Experimental Workflow: Vilsmeier-Haack Formylation



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Caption: Workflow for Vilsmeier-Haack formylation.

# Logical Relationship: Synthesis of Bioactive Piperidines



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Caption: Role of **N-Formylpiperidine** in synthesis.

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